Traxoprodil Traxoprodil CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys.
CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons.
Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
Brand Name: Vulcanchem
CAS No.: 134234-12-1
VCID: VC21182369
InChI: InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
SMILES: CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol

Traxoprodil

CAS No.: 134234-12-1

Cat. No.: VC21182369

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Traxoprodil - 134234-12-1

Specification

Description CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys.
CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons.
Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.
CAS No. 134234-12-1
Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
IUPAC Name 1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol
Standard InChI InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
Standard InChI Key QEMSVZNTSXPFJA-HNAYVOBHSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Canonical SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
Appearance Solid powder

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